
N-(1-(乙磺酰基)-1,2,3,4-四氢喹啉-7-基)-5-甲基噻吩-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a compound that belongs to a class of arylsulfonamide-based quinolines. These compounds are of interest due to their potential biological activities, which include antioxidant, antifungal, and antibacterial properties. The compound is structurally related to the derivatives discussed in the provided papers, which focus on the synthesis and biological evaluation of similar arylsulfonamide-based quinolines and tetrahydroisoquinolines .
Synthesis Analysis
The synthesis of related arylsulfonamide-based quinolines typically involves the initial formation of a quinoline derivative, followed by the introduction of a sulfonyl group. For instance, one study describes the synthesis of 3-acetyl-2-methyl-4-phenylquinolines, starting from a nitro-functionalized quinoline that is reduced to an amino derivative and subsequently converted to arylsulfonamides using sulfonyl chlorides . Another study outlines the synthesis of tetrahydroisoquinolines from N-sulfonylphenethylamines and aldehydes, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide would likely feature a tetrahydroquinoline core with a sulfonyl group attached to the nitrogen atom. The presence of a thiophene ring sulfonamide suggests additional steric and electronic effects that could influence the compound's biological activity. Molecular modeling studies, as mentioned in one of the papers, could help in understanding the interactions of such compounds with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the sulfonyl and amino groups. These functional groups could participate in various chemical reactions, such as the formation of hydrogen bonds with biological targets, as suggested by the binding studies of similar compounds with the enzyme phenylethanolamine N-methyltransferase (PNMT) . The sulfonamide group, in particular, is known to form favorable interactions with enzymes, which could be crucial for the compound's inhibitory potency.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide would include its solubility, lipophilicity, and stability. These properties are important for the compound's bioavailability and pharmacokinetics. The papers suggest that modifications to the sulfonamide group can alter the lipophilicity and potency of such compounds, which is an important consideration for drug design and development .
科学研究应用
苯乙胺N-甲基转移酶抑制
N-(1-(乙磺酰基)-1,2,3,4-四氢喹啉-7-基)-5-甲基噻吩-2-磺酰胺及其衍生物已被研究其对苯乙胺N-甲基转移酶 (PNMT) 的抑制作用,PNMT 是一种参与肾上腺素生物合成的酶。具有磺酰胺基团的化合物,如所讨论的化合物,在抑制 PNMT 中表现出高效性和选择性。这种抑制对于调节肾上腺素水平和了解与肾上腺素失衡相关的疾病(如压力和高血压)至关重要 (Grunewald 等,2005)。
抗癌特性
磺酰胺衍生物,包括与 N-(1-(乙磺酰基)-1,2,3,4-四氢喹啉-7-基)-5-甲基噻吩-2-磺酰胺相关的衍生物,作为潜在抗癌剂已显示出有希望的结果。这些化合物可以在癌细胞中诱导氧化应激和谷胱甘肽耗竭,从而导致细胞毒性作用。研究表明对各种癌细胞类型具有显着的活性,突出了它们在癌症治疗研究中的潜力 (Madácsi 等,2013)。
复杂杂环的合成
与 N-(1-(乙磺酰基)-1,2,3,4-四氢喹啉-7-基)-5-甲基噻吩-2-磺酰胺在结构上相似的化合物可用于合成复杂的杂环。这些杂环在药物化学中对于创建多种分子结构至关重要,这可能导致发现新药。合成过程通常涉及级联反应,促进了具有潜在药物应用的新结构的形成 (Padwa 等,2002)。
广谱抗菌剂
某些磺酰胺衍生物,类似于所讨论的化合物,已显示出作为广谱抗菌剂的有效性。这些化合物对耐药菌株(如耐甲氧西林金黄色葡萄球菌 (MRSA))特别有效。它们的合成方法适用于大规模生产,使其成为开发新抗菌药物的可行候选药物 (Hashimoto 等,2007)。
蛋白激酶抑制
异喹啉磺酰胺衍生物因其抑制蛋白激酶(在各种细胞过程中至关重要的酶)的能力而受到研究。通过抑制特定的蛋白激酶,这些化合物可以潜在地调节免疫反应、抑制肿瘤进展并影响细胞增殖。此类研究为开发治疗蛋白激酶活性失调的疾病的治疗方法开辟了途径 (Blaya 等,1998)。
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-24(19,20)18-10-4-5-13-7-8-14(11-15(13)18)17-25(21,22)16-9-6-12(2)23-16/h6-9,11,17H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBXNYFEWMGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

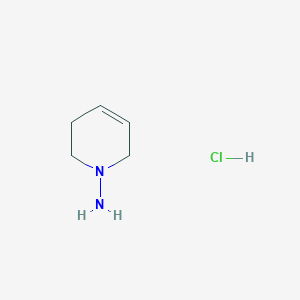
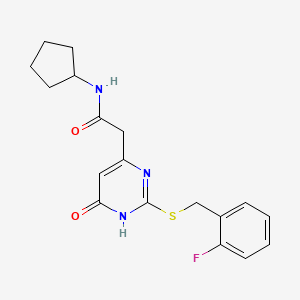
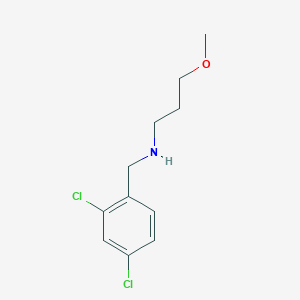
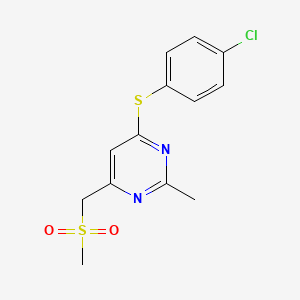
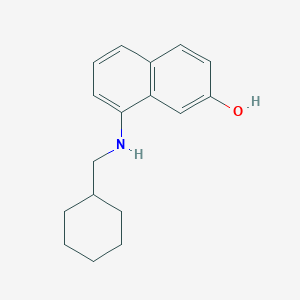

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)


![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)
